3-(7-Aminopropyl)indole
Overview
Description
3-(7-Aminopropyl)indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reductive amination of 3-indolepropionaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the alkylation of indole with 3-bromopropylamine under basic conditions .
Industrial Production Methods: Industrial production of 3-(7-Aminopropyl)indole may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(7-Aminopropyl)indole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The indole ring can be reduced under hydrogenation conditions to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(7-Aminopropyl)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(7-Aminopropyl)indole involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminopropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Tryptamine: Another indole derivative with a similar structure but differing in the length and position of the alkylamine chain.
Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group on the indole ring.
Indole-3-acetic acid: A plant hormone with a carboxyl group instead of an aminopropyl group.
Uniqueness: 3-(7-Aminopropyl)indole is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-(1H-indol-3-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-10(12)9-7-13-11-6-4-3-5-8(9)11/h3-7,10,13H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIYOLFWQJWTJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CNC2=CC=CC=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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